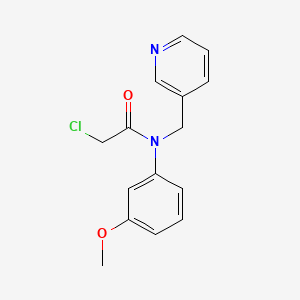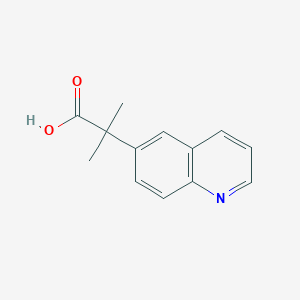
2-Methyl-2-(quinolin-6-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(quinolin-6-YL)propanoic acid is a derivative of quinoline, a heterocyclic compound that is commonly found in many natural products and synthetic compounds. It has the molecular formula C13H13NO2 .
Synthesis Analysis
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C13H13NO2/c1-13(2,12(15)16)10-5-6-11-9(8-10)4-3-7-14-11/h3-8H,1-2H3,(H,15,16) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 215.25 . It is a solid at room temperature . Its water solubility is calculated to be 0.155 mg/ml .Scientific Research Applications
Analytical Methods for Quality Control
2-Methyl-2-(quinolin-6-YL)propanoic acid derivatives are examined for their potential as active pharmaceutical ingredients (APIs), especially within the realm of antimicrobial drug development. The analysis and testing of analytical methods for quality control of these promising APIs have been demonstrated. Particularly, the significance of incorporating 13C NMR-spectroscopy for resolving tautomeric forms and employing liquid chromatography-mass spectrometry (LC-MS/MS) for identifying specific by-products in the synthesis process is highlighted Zubkov et al., 2016.
Molecular Interactions and Polymorphism
Research into amino alcohol salts with quinaldinate illustrates the diverse hydrogen bonding and π∙∙∙π stacking interactions leading to distinct structural motifs. These studies shed light on the molecular interactions and polymorphic behaviors of compounds related to this compound, providing insights into their structural diversity and potential applications in materials science Podjed & Modec, 2022.
Synthesis and Biological Activity Prediction
The synthesis of new amides of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl) propanoic acids and the in silico prediction of their biological activity extend the molecular diversity of 3-alkyl carboxylic acids of quinolin-4-ones. This work underscores the methodologies for enhancing the yield of amide formations and discusses direct aminolysis of esters, contributing to pharmaceutical sciences Ruschak et al., 2016.
Antileukotrienic Agents Development
The synthesis of specific 2-methyl-3-phenylpropenoic acid derivatives as potential antileukotrienic agents illustrates the chemical innovation in targeting leukotriene-mediated diseases. The described synthesis process, alongside the evaluation of antiplatelet activity, highlights the therapeutic potential of these compounds in treating inflammation and related disorders Jampílek et al., 2004.
Sensing Applications
Derivatives of this compound have been explored for their application in sensing, specifically in detecting metal ions such as Al3+ and Zn2+. The study of these compounds' fluorescence sensing properties provides a foundation for developing sensitive and selective chemosensors, which are crucial in environmental monitoring and diagnostic applications Hazra et al., 2018.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that quinoline derivatives often interact with the hinge region of proteins, forming a hydrogen bond between the nitrogen of the quinoline and the backbone carbonyl of the target protein .
Mode of Action
Based on its structural similarity to other quinoline derivatives, it is likely that it interacts with its target proteins through hydrogen bonding . This interaction can lead to changes in the conformation and function of the target proteins, potentially altering cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-2-(quinolin-6-YL)propanoic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
2-methyl-2-quinolin-6-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-13(2,12(15)16)10-5-6-11-9(8-10)4-3-7-14-11/h3-8H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAJTGQVZLTFSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(4-bromobenzyl)sulfinyl]methyl}-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2973151.png)

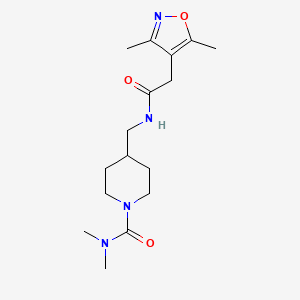
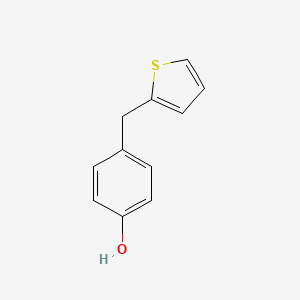
![5-bromo-N-(6-sulfamoylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2973158.png)
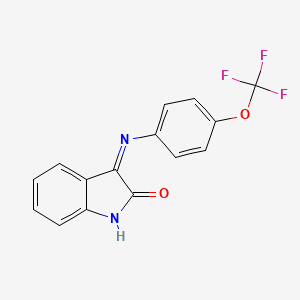
![Ethyl 3-(4-chlorophenyl)-5-(3,4-difluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2973166.png)
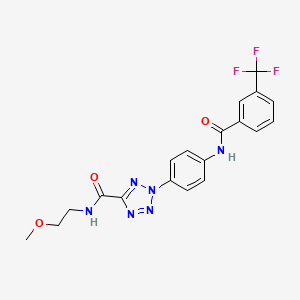

![[2-(3-Fluoroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2973169.png)


